5-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a complex organic molecule that features multiple functional groups, including an indole, a thiazolidinone, and a benzimidazole. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the indole moiety, and the final coupling with the benzimidazole unit. Typical reaction conditions might include:
Formation of Thiazolidinone: This can be achieved by the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Introduction of Indole Moiety: The indole group can be introduced via a Fischer indole synthesis or by coupling reactions such as Suzuki or Heck coupling.
Coupling with Benzimidazole: The final step might involve the coupling of the thiazolidinone-indole intermediate with a benzimidazole derivative using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The indole and benzimidazole rings can be oxidized under strong oxidizing conditions.
Reduction: The imine and carbonyl groups can be reduced to amines and alcohols, respectively.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or PCC.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole and benzimidazole rings.
Reduction: Reduced forms of the imine and carbonyl groups.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential as a probe for studying biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.
Wirkmechanismus
The compound’s mechanism of action would depend on its specific biological target. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Known for their biological activity.
Thiazolidinones: Often used in medicinal chemistry for their anti-inflammatory and anti-cancer properties.
Benzimidazoles: Known for their antimicrobial and antiparasitic activities.
Uniqueness
The unique combination of these functional groups in a single molecule could result in novel biological activities and enhanced potency compared to individual components.
Eigenschaften
Molekularformel |
C30H27N5O3S |
---|---|
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
(5Z)-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H27N5O3S/c1-33-25-13-8-19(16-26(25)34(2)30(33)37)17-27-28(36)35(15-14-20-18-31-24-7-5-4-6-23(20)24)29(39-27)32-21-9-11-22(38-3)12-10-21/h4-13,16-18,31H,14-15H2,1-3H3/b27-17-,32-29? |
InChI-Schlüssel |
NADLVAYZGYUUNA-SGUXJERISA-N |
Isomerische SMILES |
CN1C2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)CCC5=CNC6=CC=CC=C65)N(C1=O)C |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)CCC5=CNC6=CC=CC=C65)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.